molecular formula C9H7ClN2O B583443 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 156212-80-5

5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No. B583443
Key on ui cas rn: 156212-80-5
M. Wt: 194.618
InChI Key: LIJXFEZWIFQFLT-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

A solution of (5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol (1.5 g, 7.7 mmol) dissolved in CH2Cl2 at room temperature was treated with Dess-Martin periodinane (4.9 g, 11.5 mmol). The reaction was stirred for 15 hours before the solvent was removed. The residue was purified by flash column chromatography (0–3% MeOH in CH2Cl2) to give the product (1.0 g, 66% yield). 1H NMR (300 MHz, CDCl3) δ: 4.16 (s, 3 H), 7.40–7.47 (m, 2 H), 7.90–7.93 (m, 1 H), 10.11 (s, 1 H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[N:6]([CH3:11])[C:7]([CH2:9][OH:10])=[N:8][C:4]=2[CH:3]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[N:6]([CH3:11])[C:7]([CH:9]=[O:10])=[N:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC2=C(N(C(=N2)CO)C)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 hours before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (0–3% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=CC2=C(N(C(=N2)C=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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